1-Chloro-3-ethoxy-5-nitrobenzene
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Overview
Description
1-Chloro-3-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, an ethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-ethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-3-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Chloro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-ethoxy-5-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfers, leading to the formation of an amino group .
Comparison with Similar Compounds
1-Chloro-3-ethoxy-5-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Chloro-4-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Ethoxy-4-nitrobenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
1-Chloro-2-nitrobenzene: The position of the nitro group influences its electronic properties and reactivity.
The presence of both the chlorine and ethoxy groups in this compound provides a unique combination of reactivity and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMARXRTYCKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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